molecular formula C24H25NO5 B14095737 2-(3-Methoxypropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(3-Methoxypropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14095737
M. Wt: 407.5 g/mol
InChI Key: LFEKGOFIYSOXCU-UHFFFAOYSA-N
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Description

2-(3-Methoxypropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines elements of chromeno, pyrrole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxypropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method includes the cyclization of activated methylene isocyanides with arylidene-substituted oxazolones . This reaction is often catalyzed by a base and occurs at room temperature under environmentally friendly conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and sustainable practices.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxypropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(3-Methoxypropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxypropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of functional groups and potential applications across multiple fields. Its specific structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H25NO5

Molecular Weight

407.5 g/mol

IUPAC Name

2-(3-methoxypropyl)-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H25NO5/c1-3-14-29-17-11-9-16(10-12-17)21-20-22(26)18-7-4-5-8-19(18)30-23(20)24(27)25(21)13-6-15-28-2/h4-5,7-12,21H,3,6,13-15H2,1-2H3

InChI Key

LFEKGOFIYSOXCU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCOC)OC4=CC=CC=C4C3=O

Origin of Product

United States

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